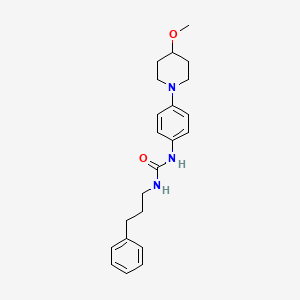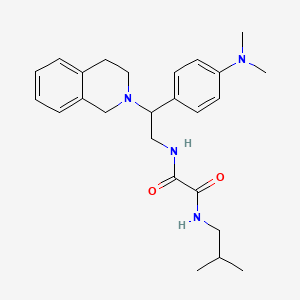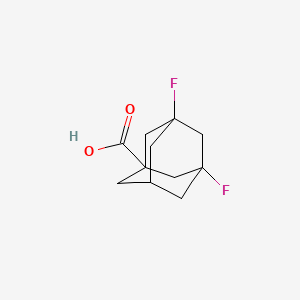
3,5-Difluoroadamantane-1-carboxylic acid
概要
説明
3,5-Difluoroadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H14F2O2 and a molecular weight of 216.23 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1r,3R,5S,7r)-3,5-difluoroadamantane-1-carboxylic acid . The InChI code is 1S/C11H14F2O2/c12-10-2-7-1-9 (4-10,8 (14)15)5-11 (13,3-7)6-10/h7H,1-6H2, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用
Organocatalysis in Chemical Synthesis
3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound to 3,5-difluoroadamantane-1-carboxylic acid, has been explored as an efficient organocatalyst for the carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes. This process yields a variety of carbocyclized products, indicating the potential of fluorinated compounds in organocatalysis (Yang et al., 2012).
Synthesis of Key Intermediates
In the synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a process involving the electrochemical fluorination of methyl adamantane-1-carboxylate in specific solvents demonstrates the utility of fluorinated adamantane derivatives in synthesizing key pharmaceutical intermediates (Monoi & Hara, 2012).
Environmental Fate of Polyfluoroalkyl Chemicals
The degradation of polyfluoroalkyl chemicals, including derivatives similar to this compound, has been studied to understand their environmental fate. These studies provide insights into the biodegradation pathways and potential environmental impacts of such compounds (Liu & Avendaño, 2013).
Exploration in Medicinal Chemistry
In medicinal chemistry, the synthesis of optically active fluoroadamantane derivatives, including modifications at the bridgehead position, highlights the use of fluorinated adamantanes in designing novel medicinal therapeutics (Aoyama & Hara, 2013).
Biotransformation in Environmental Systems
Studies on the biotransformation of polyfluorinated carboxylic acids, analogous to this compound, in environmental systems like activated sludge, reveal their potential for biodegradation and the pathways involved in this process (Wang et al., 2012).
Global Emission and Environmental Impact
Research has focused on the global emission inventories of perfluoroalkyl carboxylic acids and their homologues, which include compounds like this compound. These studies provide critical information about their production, use, and release into the environment, thereby aiding in understanding their overall environmental impact (Wang et al., 2014).
Preparation and Properties in Therapeutics
Research on the preparation of fluoroadamantane acids and amines, including compounds like 3,5,7-trifluoroadamantane-1-carboxylic acid, has explored their structural properties and physicochemical parameters. This information is crucial for the design of effective medicinal therapeutics (Jasys et al., 2000).
Safety and Hazards
The safety information for 3,5-Difluoroadamantane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
3,5-difluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-10-2-7-1-9(4-10,8(14)15)5-11(13,3-7)6-10/h7H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAFDDXJQRAKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)
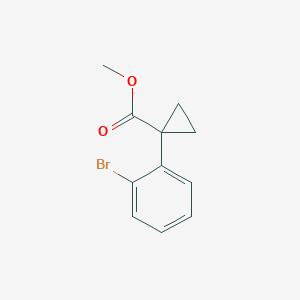


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)

![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/no-structure.png)
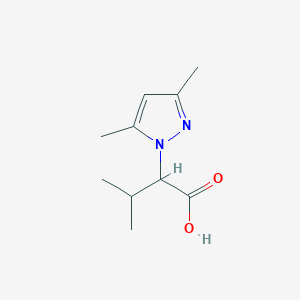
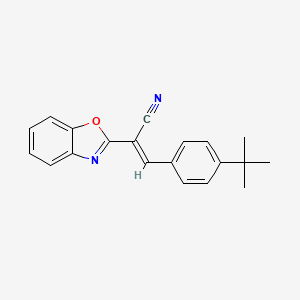
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
